

Phenol-¹³C₆: A Comprehensive Technical Guide for Advanced Research Applications

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Compound of Interest

Compound Name: Phenol-13C6

Cat. No.: B127445

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This guide provides an in-depth exploration of Phenol-¹³C₆, a stable isotope-labeled compound indispensable in modern research, particularly within drug discovery and metabolic analysis. We will delve into its fundamental chemical and structural properties, and elucidate its critical role as an internal standard and metabolic tracer, supported by field-proven insights and detailed experimental protocols.

The Imperative for Stable Isotope Labeling in Quantitative Analysis

In the landscape of analytical chemistry, particularly in complex biological matrices, achieving accurate and reproducible quantification is a significant challenge. Factors such as sample loss during preparation, matrix effects in mass spectrometry, and instrument variability can all introduce significant error.[1][2] The use of stable isotope-labeled internal standards (SIL-IS), such as Phenol-¹³C₆, is the gold standard for mitigating these issues.[3] By incorporating a known amount of the SIL-IS into a sample at the earliest stage of preparation, it experiences the same processing and analytical variations as the endogenous analyte.[4] Since the SIL-IS is chemically identical to the analyte but mass-shifted, it can be distinguished by a mass spectrometer, allowing for ratiometric quantification that corrects for experimental inconsistencies.[4] The use of ¹³C labeling is particularly advantageous over other isotopes like deuterium, as the carbon-carbon and carbon-hydrogen bonds are more stable, preventing isotopic exchange during sample workup and analysis.[5]

Structural and Chemical Properties of Phenol-¹³C₆

Phenol-¹³C₆ is a form of phenol where all six carbon atoms in the aromatic ring have been replaced with the stable isotope carbon-13. This isotopic enrichment is the cornerstone of its utility in analytical and metabolic research.

Molecular Structure

The foundational structure of Phenol-¹³C₆ is the benzene ring, uniformly labeled with ¹³C, bonded to a hydroxyl group. This seemingly simple substitution has profound implications for its spectroscopic properties.

Diagram: Molecular Structure of Phenol-¹³C₆

Caption: Ball-and-stick model of Phenol-¹³C₆.

Physicochemical Properties

The macroscopic chemical properties of Phenol-¹³C₆ are nearly identical to those of its unlabeled counterpart due to the negligible effect of isotopic substitution on intermolecular forces.

Property	Value	Source(s)
Molecular Formula	¹³ C ₆ H ₆ O	[6]
Molecular Weight	100.07 g/mol	[7]
CAS Number	89059-34-7	[6]
Appearance	White crystalline solid	[6]
Melting Point	40-42 °C	[7]
Boiling Point	182 °C	[7]
Isotopic Purity	≥99 atom % ¹³ C	[7]

Spectroscopic Characterization

The key to utilizing Phenol- $^{13}\text{C}_6$ lies in understanding its unique spectroscopic signature, which differentiates it from the naturally abundant ^{12}C -phenol.

^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^{13}C NMR spectrum of unlabeled phenol is relatively simple, showing four distinct signals due to the symmetry of the molecule (C1, C2/C6, C3/C5, and C4 are chemically equivalent).[1] In contrast, the ^{13}C NMR spectrum of Phenol- $^{13}\text{C}_6$ is significantly more complex. Since all six carbons are ^{13}C , extensive homonuclear ^{13}C - ^{13}C coupling (splitting) occurs, transforming the simple singlet pattern into a complex multiplet for each carbon signal. This complex coupling pattern is a definitive confirmation of the uniform labeling. While a detailed analysis of these coupling constants is beyond the scope of this guide, the presence of these multiplets is a key quality control parameter.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of a molecule is determined by the vibrational frequencies of its chemical bonds. The substitution of ^{12}C with the heavier ^{13}C isotope results in a decrease in the vibrational frequency of the bonds involving these carbon atoms, leading to a noticeable shift to lower wavenumbers (a redshift) for these absorptions.

Key expected shifts in the FTIR spectrum of Phenol- $^{13}\text{C}_6$ compared to unlabeled phenol include:

- Aromatic C-H Stretch: Shifts from $\sim 3000\text{-}3100\text{ cm}^{-1}$ to a lower frequency.[2]
- Aromatic C=C Ring Stretches: The characteristic peaks between $1500\text{-}1600\text{ cm}^{-1}$ will be redshifted.[2]
- C-O Stretch: The peak around 1220 cm^{-1} will also shift to a lower wavenumber.[2] The broad O-H stretch, typically seen between $3200\text{-}3600\text{ cm}^{-1}$, will remain largely unaffected as it does not involve a carbon atom.[2]

Mass Spectrometry (MS)

In mass spectrometry, the uniform ^{13}C labeling results in a mass shift of +6 Da compared to unlabeled phenol.[7] This clear mass difference is fundamental to its application as an internal

standard. The fragmentation pattern in MS will also show this +6 Da shift for any fragments containing the benzene ring. For instance, the molecular ion of unlabeled phenol is observed at m/z 94, while for Phenol- $^{13}\text{C}_6$, it appears at m/z 100.[7]

Applications in Research and Development

Phenol- $^{13}\text{C}_6$ serves as a versatile tool in both quantitative analysis and metabolic research.

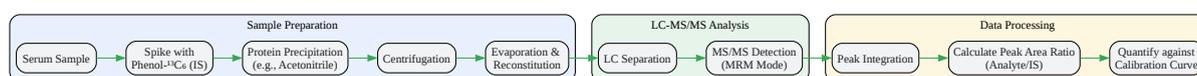
Phenol- $^{13}\text{C}_6$ as an Internal Standard in LC-MS/MS

The primary application of Phenol- $^{13}\text{C}_6$ is as an internal standard for the quantification of phenol and phenolic compounds in various matrices, including biological fluids, environmental samples, and pharmaceutical formulations.

The efficacy of Phenol- $^{13}\text{C}_6$ as an internal standard is rooted in the principles of isotope dilution mass spectrometry.[4] Because it is chemically identical to the analyte, it co-elutes chromatographically and experiences the same ionization efficiency (or suppression/enhancement) in the mass spectrometer's source.[4] This ensures that any variations affecting the analyte's signal will proportionally affect the internal standard's signal, allowing for a highly accurate and precise ratiometric measurement.

This protocol outlines a representative workflow. Note: For many applications, a ^{13}C -labeled version of the analyte itself (e.g., BPA- $^{13}\text{C}_{12}$) would be the ideal internal standard. However, in cases where a direct labeled analog is unavailable or cost-prohibitive, a structurally related labeled compound like Phenol- $^{13}\text{C}_6$ can sometimes be used as a surrogate, though this requires careful validation.

Diagram: LC-MS/MS Quantification Workflow



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Caption: A typical workflow for quantitative analysis using an internal standard.

Step-by-Step Methodology:

- Preparation of Standards:
 - Prepare a stock solution of Phenol-¹³C₆ in methanol at a concentration of 1 mg/mL. From this, prepare a working internal standard solution at 1 µg/mL.
 - Prepare a series of calibration standards of BPA in a surrogate matrix (e.g., charcoal-stripped serum) ranging from 0.1 to 100 ng/mL.
- Sample Preparation:
 - To 100 µL of serum sample, calibrator, or quality control sample in a microcentrifuge tube, add 10 µL of the 1 µg/mL Phenol-¹³C₆ working solution. Vortex briefly.
 - Add 300 µL of ice-cold acetonitrile to precipitate proteins. Vortex for 1 minute.
 - Centrifuge at 14,000 x g for 10 minutes at 4°C.
 - Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
 - Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 water:methanol with 0.1% formic acid). Vortex and transfer to an autosampler vial.[\[8\]](#)
- LC-MS/MS Analysis:
 - Liquid Chromatography (LC):
 - Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.

- Gradient: A suitable gradient to separate BPA from matrix interferences (e.g., 5% B to 95% B over 5 minutes).
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 μ L.
- Mass Spectrometry (MS/MS):
 - Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
 - Detection Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions:
 - BPA: Q1 (Precursor Ion) -> Q3 (Product Ion) (e.g., m/z 227.1 -> 133.1).
 - Phenol-¹³C₆: Q1 (Precursor Ion) -> Q3 (Product Ion) (e.g., m/z 99.1 -> 68.1). Note: These transitions would need to be optimized experimentally.
- Data Analysis:
 - Integrate the peak areas for both the BPA and Phenol-¹³C₆ MRM transitions.
 - Calculate the peak area ratio (BPA/Phenol-¹³C₆) for all samples.
 - Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
 - Determine the concentration of BPA in the unknown samples by interpolating their peak area ratios from the calibration curve.

Phenol-¹³C₆ as a Tracer in Metabolic Fate Studies

Phenol-¹³C₆ can be used to trace the metabolic fate of phenol in biological systems.[9] By introducing the labeled compound, researchers can track its conversion into various metabolites using mass spectrometry, providing insights into metabolic pathways and rates of turnover.[10]

This protocol provides a framework for investigating the phase I and phase II metabolism of phenol.

- Incubation:
 - Prepare a reaction mixture containing liver microsomes (e.g., from human or rat), a NADPH-regenerating system (for phase I reactions), and a buffer (e.g., phosphate buffer, pH 7.4).
 - Initiate the reaction by adding Phenol- $^{13}\text{C}_6$ to a final concentration of 10 μM .
 - For studying phase II conjugation, include co-factors such as UDPGA (for glucuronidation) or PAPS (for sulfation).
 - Incubate at 37°C for a defined time course (e.g., 0, 5, 15, 30, 60 minutes).
- Reaction Quenching and Extraction:
 - Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile.
 - Centrifuge to pellet the precipitated proteins.
 - Analyze the supernatant directly or after evaporation and reconstitution.
- LC-MS Analysis:
 - Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to detect potential metabolites.
 - Perform a full scan analysis to identify ions with mass-to-charge ratios corresponding to expected metabolites of Phenol- $^{13}\text{C}_6$ (e.g., $^{13}\text{C}_6$ -hydroquinone, $^{13}\text{C}_6$ -catechol, $^{13}\text{C}_6$ -phenylglucuronide, $^{13}\text{C}_6$ -phenylsulfate).
 - The presence of the $^{13}\text{C}_6$ isotopic signature confirms that these metabolites originated from the administered Phenol- $^{13}\text{C}_6$.

Synthesis and Handling

Synthesis

The industrial synthesis of Phenol- $^{13}\text{C}_6$ typically starts from a ^{13}C -labeled precursor, such as Benzene- $^{13}\text{C}_6$. One common route is the cumene process, where Benzene- $^{13}\text{C}_6$ is alkylated with propylene to form Cumene- $^{13}\text{C}_6$, which is then oxidized to produce Phenol- $^{13}\text{C}_6$ and acetone.[11] More recent lab-scale syntheses have explored novel methods for incorporating a single ^{13}C atom into the ipso position of phenols from precursors like ^{13}C -labeled dibenzyl carbonate.

Safety and Handling

Phenol and its isotopologues are toxic and corrosive and should be handled with extreme caution in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., neoprene), a lab coat, and chemical splash goggles, is mandatory. Phenol can be rapidly absorbed through the skin, and contact can cause severe chemical burns.

Conclusion

Phenol- $^{13}\text{C}_6$ is a powerful and essential tool for researchers in the pharmaceutical and life sciences. Its well-defined chemical and spectroscopic properties, coupled with its utility as a robust internal standard and metabolic tracer, enable the generation of high-quality, reliable data. By understanding the principles behind its application and adhering to rigorous experimental protocols, scientists can leverage Phenol- $^{13}\text{C}_6$ to advance our understanding of drug disposition, toxicology, and metabolic pathways.

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